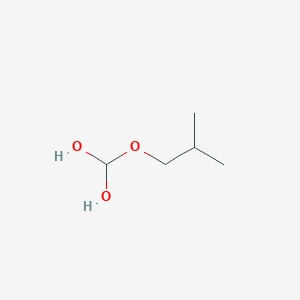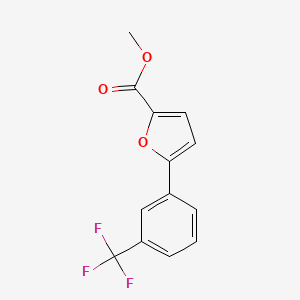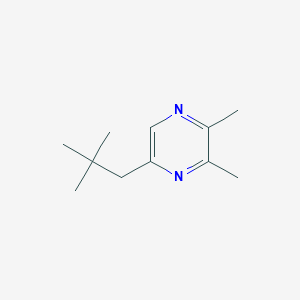
5-(2,2-Dimethylpropyl)-2,3-dimethylpyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,2-Dimethylpropyl)-2,3-dimethylpyrazine is an organic compound belonging to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dimethylpropyl)-2,3-dimethylpyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the alkylation of 2,3-dimethylpyrazine with 2,2-dimethylpropyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for commercial applications.
化学反応の分析
Types of Reactions
5-(2,2-Dimethylpropyl)-2,3-dimethylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced pyrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,2-dimethylpropyl group or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized pyrazine derivatives.
Reduction: Reduced pyrazine derivatives.
Substitution: Substituted pyrazine derivatives with various functional groups.
科学的研究の応用
5-(2,2-Dimethylpropyl)-2,3-dimethylpyrazine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents due to its unique aromatic properties.
作用機序
The mechanism of action of 5-(2,2-Dimethylpropyl)-2,3-dimethylpyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,3-Dimethylpyrazine: Lacks the 2,2-dimethylpropyl group, resulting in different chemical and physical properties.
2,5-Dimethylpyrazine: Similar structure but with methyl groups at different positions, affecting its reactivity and applications.
2,6-Dimethylpyrazine: Another isomer with distinct properties due to the position of the methyl groups.
Uniqueness
5-(2,2-Dimethylpropyl)-2,3-dimethylpyrazine is unique due to the presence of the 2,2-dimethylpropyl group, which imparts specific steric and electronic effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications in research and industry.
特性
CAS番号 |
75492-02-3 |
|---|---|
分子式 |
C11H18N2 |
分子量 |
178.27 g/mol |
IUPAC名 |
5-(2,2-dimethylpropyl)-2,3-dimethylpyrazine |
InChI |
InChI=1S/C11H18N2/c1-8-9(2)13-10(7-12-8)6-11(3,4)5/h7H,6H2,1-5H3 |
InChIキー |
FXZARWKYKPOOAS-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(N=C1C)CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Diammonium 4,4'-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis(toluene-3-sulfonate)](/img/structure/B13762589.png)

![6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B13762603.png)

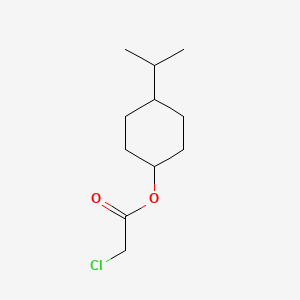


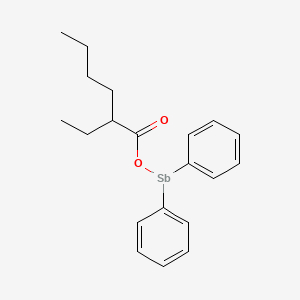
![4,11-Diamino-2-(3-ethoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B13762640.png)
![N-[2-[4-(4-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-2-oxoethyl]-N-(3-methoxypropyl)-3-phenylpropanamide](/img/structure/B13762643.png)
